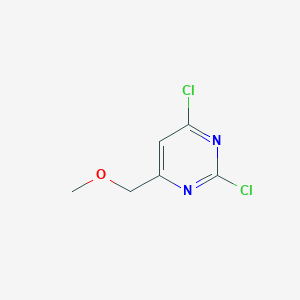

2,4-Dichloro-6-(methoxymethyl)pyrimidine

Description

Overview of Pyrimidine (B1678525) Heterocycles in Organic and Medicinal Chemistry

The pyrimidine core is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine in nucleic acids. Beyond their biological role, synthetic pyrimidine derivatives have garnered immense interest from chemists due to their wide spectrum of pharmacological activities. scispace.com Compounds incorporating the pyrimidine scaffold have demonstrated efficacy as anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. nih.gov

The versatility of the pyrimidine ring lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This adaptability has led to the development of a multitude of synthetic methodologies aimed at creating diverse pyrimidine libraries for drug screening. scispace.com The interaction of pyrimidine derivatives with biological targets, such as enzymes and receptors, is often facilitated by hydrogen bonding and other non-covalent interactions, making them ideal candidates for rational drug design. nih.gov

Significance of Halogenated Pyrimidines as Versatile Synthons

Among the various classes of pyrimidine derivatives, halogenated pyrimidines, particularly dichloropyrimidines, have emerged as exceptionally versatile synthetic intermediates. The presence of halogen atoms, typically chlorine, at the 2, 4, or 6 positions of the pyrimidine ring significantly influences its electronic properties, rendering the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions.

This reactivity allows for the sequential and regioselective introduction of a wide range of substituents, including amino, alkoxy, and aryl groups. The differential reactivity of the chlorine atoms in dichloropyrimidines, often with the C4 position being more reactive than the C2 position, enables chemists to construct complex, highly functionalized molecules in a controlled manner. This strategic functionalization is a cornerstone of modern synthetic organic chemistry, providing access to novel compounds with potential therapeutic applications. For instance, 2,4-dichloropyrimidines are key starting materials in the synthesis of various kinase inhibitors and other medicinally important compounds.

Research Landscape of 2,4-Dichloro-6-(methoxymethyl)pyrimidine within Pyrimidine Derivatives

While specific research on this compound is not extensively documented in publicly available literature, the broader class of 2,4-dichloropyrimidine (B19661) derivatives is a subject of intense investigation. The substituent at the 6-position plays a crucial role in modulating the reactivity of the chlorine atoms at the 2 and 4 positions.

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-6-(methoxymethyl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c1-11-3-4-2-5(7)10-6(8)9-4/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMJLIICWASYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC(=N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693762 | |

| Record name | 2,4-Dichloro-6-(methoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037543-27-3 | |

| Record name | 2,4-Dichloro-6-(methoxymethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4 Dichloro 6 Methoxymethyl Pyrimidine and Its Analogues

Precursor Synthesis and Halogenation Protocols

The foundational step in synthesizing 2,4-dichloro-6-(methoxymethyl)pyrimidine and its analogues is the creation and subsequent chlorination of a substituted pyrimidine (B1678525) ring. The most common precursors are 4,6-dihydroxypyrimidine (B14393) scaffolds, which are then activated by converting the hydroxyl groups into more reactive chloro groups.

Derivatization from 4,6-Dihydroxypyrimidine Scaffolds

The synthesis of the pyrimidine core often begins with the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a close analogue, is achieved through the condensation of diethyl malonate and acetamidinium (B1228376) chloride in the presence of a base like sodium methoxide (B1231860) in methanol (B129727). tsijournals.comgoogle.comresearchgate.net The reaction proceeds to form the dihydroxypyrimidine, which exists in tautomeric equilibrium with its pyrimidinone forms. After the reaction, acidification leads to the precipitation of the product. google.comgoogle.com This general strategy is adaptable for creating various substituted dihydroxypyrimidines by choosing appropriately substituted starting materials.

For the direct lineage of the target compound, a precursor such as 6-(methoxymethyl)uracil (B1340111) (6-(methoxymethyl)pyrimidine-2,4(1H,3H)-dione) or a related dihydroxy derivative would be required. The synthesis of 6-substituted uracils can be complex, often involving multi-step pathways or de novo synthesis from acyclic precursors. researchgate.net

Chlorination Strategies for Pyrimidine Ring Activation

Once the 4,6-dihydroxypyrimidine precursor is obtained, the hydroxyl groups are converted to chloro groups. This transformation is crucial as it activates the pyrimidine ring for subsequent nucleophilic substitution reactions. Several chlorinating agents are employed for this purpose, with phosphorus oxychloride (POCl₃) being the most traditional and widely used reagent. nih.govresearchgate.net The reaction typically involves heating the dihydroxypyrimidine in excess POCl₃, often in the presence of a tertiary amine base like N,N-dimethylaniline, triethylamine, or pyridine, which acts as a catalyst and acid scavenger. nih.govgoogle.com

Alternative chlorinating agents such as phosgene (B1210022) (COCl₂) and its solid, safer-to-handle equivalent, triphosgene (B27547), have also been developed. google.comgoogle.comjustia.comnih.govgoogle.com These reactions are often performed in a chlorinated solvent in the presence of a base. google.comgoogle.com The choice of chlorinating agent can be influenced by factors such as scale, safety considerations, and the desired purity of the product. For example, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor have been developed to make the process more environmentally friendly and suitable for large-scale production. nih.gov

| Chlorinating Agent | Typical Conditions | Base/Catalyst | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux in excess POCl₃, 100-120 °C | Tertiary amines (e.g., N,N-diethylaniline, Pyridine) | Well-established, high yield | Harsh conditions, excess corrosive reagent, environmental concerns | nih.govgoogle.com |

| Phosgene (COCl₂) | Heated in a solvent (e.g., dichloromethane) | Tertiary amines or quaternary ammonium (B1175870) salts | Avoids large amounts of phosphoric acid by-product | Highly toxic gas, requires specialized handling | google.comjustia.comgoogle.com |

| Triphosgene (BTC) | Reflux in a solvent (e.g., dichloroethane) | N,N-diethylaniline | Safer solid alternative to phosgene | More expensive than phosgene or POCl₃ | google.com |

| POCl₃ (Solvent-Free) | Sealed reactor, 140-160 °C, equimolar POCl₃ | Pyridine | Environmentally friendly, suitable for large scale | Requires high temperature and pressure equipment | nih.gov |

Introduction of the Methoxymethyl Moiety at C-6

With the activated 2,4-dichloropyrimidine (B19661) scaffold in hand, the next critical phase is the introduction of the methoxymethyl group at the C-6 position. This can be achieved either by starting with a precursor that already contains this group or by functionalizing a group already present at C-6.

Regioselective Functionalization Techniques

The reactivity of the 2,4-dichloropyrimidine ring is a key consideration for its functionalization. In nucleophilic aromatic substitution (SNAr) reactions, the C-4 position is generally more reactive than the C-2 position. wuxiapptec.comstackexchange.com This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C-4. However, the regioselectivity can be highly sensitive to the electronic nature of substituents on the pyrimidine ring. wuxiapptec.com

An electron-donating group at the C-6 position, such as a methoxy (B1213986) (OMe) or an amino (NHMe) group, can alter the electronic distribution within the ring. wuxiapptec.com Computational studies using DFT calculations on 2,4-dichloro-6-methoxypyrimidine (B105707) show that such substituents increase the LUMO (Lowest Unoccupied Molecular Orbital) lobe size at C-2, making it more susceptible to nucleophilic attack. wuxiapptec.com Therefore, the presence of an oxygen-containing substituent at C-6, like the methoxymethyl group, is expected to influence the regioselectivity of subsequent reactions at the C-2 and C-4 positions.

Synthetic Routes for Alkoxymethyl Substitution

A direct, single-pot synthesis for this compound is not prominently reported, suggesting a multi-step approach is necessary. A plausible and efficient strategy involves the functionalization of a pre-existing C-6 substituent.

Starting from a C-6 Methyl Analogue : A common precursor is 2,4-dichloro-6-methylpyrimidine (B20014), which can be synthesized by the chlorination of 6-methyluracil. nih.gov 6-Methyluracil itself is readily prepared by the condensation of ethyl acetoacetate (B1235776) and urea (B33335). orgsyn.org

Side-Chain Halogenation : The methyl group of 2,4-dichloro-6-methylpyrimidine can be halogenated, typically using N-chlorosuccinimide (NCS) or other radical initiators, to yield 2,4-dichloro-6-(chloromethyl)pyrimidine.

Nucleophilic Substitution : The resulting chloromethyl group is highly reactive towards nucleophiles. Treatment with sodium methoxide (NaOMe) in a suitable solvent like methanol or THF would lead to a nucleophilic substitution (SN2) reaction, displacing the chloride and forming the desired methoxymethyl ether linkage.

This stepwise approach allows for controlled installation of the alkoxymethyl moiety. The reactivity of the benzylic-like chloromethyl group is significantly higher than that of the chloro groups on the aromatic ring under typical nucleophilic substitution conditions, allowing for selective functionalization. mdpi.com

Advanced Synthetic Transformations

The this compound molecule is a versatile intermediate for creating more complex structures due to the differential reactivity of its two chlorine atoms. Advanced transformations, particularly palladium-catalyzed cross-coupling reactions, are instrumental in this context.

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds. mdpi.com On 2,4-dichloropyrimidine scaffolds, this reaction is highly regioselective. The oxidative addition of palladium typically occurs preferentially at the C-4 position, leading to C-4 substituted products. mdpi.combohrium.com This selectivity allows for the sequential functionalization of the pyrimidine ring. For example, 2,4-dichloro-6-substituted pyrimidines can be reacted with an aryl or heteroaryl boronic acid to first yield a 2-chloro-4-aryl-6-substituted pyrimidine. The remaining chlorine at the C-2 position can then be subjected to a second, different cross-coupling reaction or a nucleophilic aromatic substitution to build complex, unsymmetrical pyrimidines. acs.orgrsc.org

| Reaction Type | Position of Initial Reaction | Typical Catalyst/Reagents | Key Findings | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | C-4 | Pd(PPh₃)₄, K₂CO₃ | Highly regioselective for C-4 due to favored oxidative addition. Microwave irradiation can significantly shorten reaction times. | mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | C-4 (generally) | Amines, Alkoxides | C-4 is typically more reactive. C-6 electron-donating groups can increase reactivity at C-2. | wuxiapptec.comstackexchange.com |

| SNAr with Tertiary Amines | C-2 | Tertiary amines | With an electron-withdrawing group at C-5, tertiary amines show excellent C-2 selectivity. | |

| Thiolation (Pd-catalyzed) | C-2 | Pd catalyst with bulky NHC ligands | Bulky ligands can invert the conventional site-selectivity, favoring C-2 functionalization. |

These advanced methodologies enable the use of this compound as a building block for a diverse array of densely substituted pyrimidine derivatives, which are of significant interest in medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Dichloropyrimidines

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of electron-deficient heteroaromatic systems like dichloropyrimidines. acs.orgnih.gov The reactivity of the chlorine atoms on the pyrimidine ring is significantly influenced by the electronic effects of the ring nitrogen atoms, making them susceptible to displacement by nucleophiles.

The regioselectivity of SNAr reactions on 2,4-dichloropyrimidines is a critical aspect of their synthetic utility. Generally, substitution occurs preferentially at the C4 position. wuxiapptec.comstackexchange.com This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during attack at C4. However, this selectivity is not absolute and can be influenced by several factors, including the nature of the substituents on the pyrimidine ring and the incoming nucleophile. wuxiapptec.comwuxiapptec.com

For instance, the presence of an electron-donating substituent at the C6 position can alter the regioselectivity, favoring substitution at the C2 position. wuxiapptec.com This is particularly relevant for analogues of this compound. Quantum mechanical analyses suggest that for 2,4-dichloropyrimidines with a C6 electron-donating group like methoxy (OMe) or methylamino (NHMe), the Lowest Unoccupied Molecular Orbital (LUMO) lobes at C2 and C4 become similar in size, which can lead to a mixture of products or a reversal of selectivity. wuxiapptec.com The steric bulk of substituents at the C5 position can also impact the C4/C2 selectivity. wuxiapptec.com

The choice of nucleophile is also crucial. While neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers, specific nucleophiles can provide high selectivity. acs.org For example, in 5-substituted-2,4-dichloropyrimidines, tertiary amine nucleophiles have been shown to exhibit excellent selectivity for the C2 position. nih.gov Conversely, reactions with certain amines and Stille couplings on 2-MeSO₂-4-chloropyrimidine occur selectively at C4, whereas alkoxides and formamide (B127407) anions react exclusively at the C2 position. wuxiapptec.com

| Pyrimidine Substrate | Nucleophile | Major Substitution Position | Key Influencing Factor |

|---|---|---|---|

| 2,4-Dichloropyrimidine | General Nucleophiles | C4 | Inherent electronic preference. wuxiapptec.comstackexchange.com |

| 2,4-Dichloro-6-(alkoxy)pyrimidine | General Nucleophiles | C2 or Mixture | Electron-donating group at C6. wuxiapptec.com |

| 5-Substituted-2,4-dichloropyrimidine | Tertiary Amines | C2 | Nature of the nucleophile. nih.gov |

| 2-MeSO₂-4-chloropyrimidine | Alkoxides | C2 | Interaction between substituent and nucleophile. wuxiapptec.com |

| 2-MeSO₂-4-chloropyrimidine | Amines | C4 | Nature of the nucleophile. wuxiapptec.com |

Transition Metal-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Stille)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the synthesis of substituted pyrimidines. nih.govmdpi.com Among these, the Suzuki-Miyaura and Stille reactions are particularly prominent. acs.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a versatile method for arylating and heteroarylating dichloropyrimidines. researchgate.netmdpi.com Similar to SNAr reactions, the regioselectivity of Suzuki couplings on 2,4-dichloropyrimidines strongly favors reaction at the C4 position. acs.orgnih.gov This preferential reactivity allows for the sequential and regioselective introduction of different substituents. acs.org

A typical Suzuki-Miyaura reaction on a dichloropyrimidine involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system. mdpi.commdpi.com Microwave-assisted procedures have been developed to accelerate these reactions, often leading to high yields of C4-substituted products in very short reaction times with low catalyst loading. mdpi.com The choice of solvent can be critical; for instance, alcoholic solvent mixtures have been found to afford greater reactivity in one-pot double Suzuki couplings compared to polar aprotic solvents. nih.gov While the C4 position is generally more reactive, the choice of ligand can sometimes be used to influence and even invert the site-selectivity. nih.gov

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (2.0) | K₂CO₃ | Toluene/H₂O | 120 | 15 | 81 |

| Pd(PPh₃)₄ (0.5) | K₂CO₃ | Toluene/H₂O | 120 | 15 | 94 |

| Pd(OAc)₂ (2.0) | K₂CO₃ | Toluene/H₂O | 120 | 15 | 72 |

| Pd(PPh₃)₄ (0.5) | Na₂CO₃ | Toluene/H₂O | 120 | 15 | 88 |

| Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 90 |

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by a palladium complex. wikipedia.org This reaction is also highly effective for the selective functionalization of dichloropyrimidines, again showing a strong preference for substitution at the C4 position. acs.org The Stille reaction tolerates a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the organotin compounds and the potential for tin contamination in the final product. organic-chemistry.orgharvard.edu The reaction mechanism typically involves oxidative addition of the pyrimidine chloride to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Fluorous Synthesis Techniques for Pyrimidine Derivatives

Fluorous synthesis is a modern purification and separation technique that utilizes perfluorinated compounds. A fluorous "tag" is temporarily attached to a substrate, allowing the tagged molecule to be easily separated from non-tagged reactants and byproducts using fluorous solid-phase extraction (F-SPE). researchgate.net

This technique has been successfully applied to the synthesis of disubstituted pyrimidine derivatives. In one example, 2,4-dichloro-6-methylpyrimidine was used as the starting material. researchgate.netsigmaaldrich.com The synthesis proceeds by first attaching a fluorous tag, such as 1H,1H,2H,2H-perfluorodecanethiol, to the pyrimidine core via a nucleophilic substitution reaction. This fluorous-tagged dichloropyrimidine then undergoes a second substitution reaction with a different nucleophile, for example, 3-(trifluoromethyl)pyrazole. After the second substitution, the fluorous tag is removed, often after an oxidation step to activate the tag for displacement, to yield the final disubstituted pyrimidine product. The key advantage of this method is the streamlined purification of intermediates and the final product, which is achieved by simple filtration through a FluoroFlash® SPE cartridge. researchgate.net

Chemical Reactivity and Transformation Pathways of 2,4 Dichloro 6 Methoxymethyl Pyrimidine

Nucleophilic Displacement at Chloro-Substituted Positions

The electron-deficient nature of the pyrimidine (B1678525) ring, accentuated by the presence of two electronegative nitrogen atoms and two chlorine atoms, makes the C2 and C4 positions highly susceptible to nucleophilic aromatic substitution (SNAr). srinichem.com Generally, the chlorine atom at the C4 position is more reactive than the one at the C2 position. guidechem.comguidechem.comacs.org This reactivity hierarchy is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack at the C4 position. stackexchange.com

The reaction of 2,4-dichloropyrimidine (B19661) derivatives with amines is a fundamental method for synthesizing substituted aminopyrimidines. The regioselectivity of these reactions is highly dependent on the substituents on the pyrimidine ring and the reaction conditions. guidechem.comacs.org

For 2,4-dichloropyrimidines, nucleophilic displacement with neutral nitrogen nucleophiles often yields a mixture of C4 and C2 substituted isomers, with the C4 product typically being favored in ratios ranging from 1:1 to 4:1. acs.org However, the presence of an electron-donating group at the C6 position, such as a methoxymethyl group, can significantly alter this selectivity. Computational studies on analogous 2,4-dichloro-6-methoxypyrimidine (B105707) suggest that such substituents can reverse the typical preference, making the C2 position more favorable for nucleophilic attack. wuxiapptec.com This is because the electron-donating group modifies the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the LUMO lobes at the C2 and C4 positions similar in size. wuxiapptec.com

The scope of amination reactions is broad, encompassing various primary and secondary aliphatic and aromatic amines. acs.orgresearchgate.net Specific reaction conditions can be employed to enhance regioselectivity. For instance, palladium-catalyzed amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines shows a strong preference for substitution at the C4 position. acs.orgacs.org In contrast, reactions with aromatic amines can proceed with high C4 regioselectivity even without a catalyst. acs.org

| Nucleophile Type | Typical Conditions | Observed/Expected Major Product | Reference |

|---|---|---|---|

| Aliphatic Secondary Amines | Pd-catalysis, LiHMDS as base | Strongly favors C4-substitution | acs.orgacs.org |

| Aromatic Amines (e.g., Aniline) | No catalyst required | High regioselectivity for C4-substitution | acs.org |

| General Amines (uncatalyzed) | Solvent, temperature variation | Mixture of C4 and C2 isomers, C2 preference possible due to C6-EDG | acs.orgwuxiapptec.com |

The chlorine atoms of 2,4-Dichloro-6-(methoxymethyl)pyrimidine can be displaced by oxygen nucleophiles such as alkoxides and phenolates to form the corresponding ethers. These reactions generally follow the established reactivity pattern, with preferential substitution occurring at the C4 position.

The synthesis of 2-amino-4-chloro-6-alkoxypyrimidines from 2-amino-4,6-dichloropyrimidine (B145751) demonstrates the selective replacement of one chlorine atom by an alkoxide. google.com In a closely related system, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) at room temperature yields exclusively the C4-ethoxy-C6-chloro product, highlighting the high regioselectivity of alkoxylation at the 4/6 positions. mdpi.com Similarly, the reaction of 2,4,6-trichloropyrimidine (B138864) with phenolate (B1203915) ions results in a 90:10 ratio of C4/C2 substitution products, further confirming the preference for aryloxylation at the C4 position. acs.org This selectivity is attributed to the formation of a more stable para-quinoid-like Meisenheimer intermediate during the C4 substitution pathway. acs.org

| Nucleophile | Reagent Example | Expected Major Product | Reference |

|---|---|---|---|

| Alkoxide | Sodium Ethoxide (NaOEt) | 4-Ethoxy-2-chloro-6-(methoxymethyl)pyrimidine | mdpi.com |

| Aryloxide | Sodium Phenoxide (NaOPh) | 4-Phenoxy-2-chloro-6-(methoxymethyl)pyrimidine | acs.org |

Thiolation reactions, involving the displacement of chlorine atoms by sulfur nucleophiles like thiols or thiolates, are also viable transformations for this compound. These reactions are crucial for introducing sulfur-containing moieties, which can be further modified, for example, by oxidation to sulfoxides or sulfones to modulate the electronic properties and reactivity of the pyrimidine ring. guidechem.commdpi.com Consistent with other nucleophilic substitutions on this scaffold, thiolation is expected to occur preferentially at the more reactive C4 position. The resulting 4-thio-substituted pyrimidines are valuable intermediates in organic synthesis. nih.gov

Reactivity of the Methoxymethyl Functional Group

While the primary reactive sites of the molecule are the chloro-substituted positions on the pyrimidine ring, the methoxymethyl group at C6 also possesses its own distinct reactivity.

The methoxymethyl (MOM) group is known in organic chemistry as a protecting group for alcohols and phenols, and its cleavage is a common transformation. nih.govresearchgate.net The ether linkage in the methoxymethyl side chain of this compound is relatively stable but can be cleaved under specific, typically acidic, conditions. nih.gov This would transform the -CH₂OCH₃ group into a hydroxymethyl (-CH₂OH) group.

More sophisticated methods for the chemical modification of aromatic methoxymethyl ethers have been developed. For instance, treatment with trialkylsilyl triflates, such as trimethylsilyl (B98337) triflate (TMSOTf), in the presence of 2,2′-bipyridyl can efficiently deprotect the MOM ether, yielding the corresponding alcohol. acs.org Furthermore, these conditions can be tuned for derivatization; using triethylsilyl triflate (TESOTf) instead of TMSOTf can lead to the direct conversion of the MOM ether into a triethylsilyl (TES) ether. acs.org Such transformations allow for the selective modification of the side chain without affecting the chloro-substituents on the pyrimidine ring under mild, non-acidic conditions. acs.org

Differential Reactivity of Chlorine Atoms on the Pyrimidine Ring

A key aspect of the chemistry of this compound is the differential reactivity of the chlorine atoms at the C2 and C4 positions. As a general rule for nucleophilic aromatic substitution on 2,4-dichloropyrimidines, the C4 position is significantly more reactive than the C2 position. guidechem.comacs.orgstackexchange.com

This selectivity can be explained by both electronic and resonance effects. Frontier molecular orbital theory suggests that the LUMO coefficient is larger on the C4 carbon compared to the C2 carbon, making it more susceptible to nucleophilic attack. stackexchange.com Additionally, the anionic σ-complex (Meisenheimer intermediate) formed upon nucleophilic attack at C4 is more stabilized by resonance, as the negative charge can be delocalized onto both ring nitrogen atoms. In contrast, attack at C2 leads to an intermediate where the charge is primarily delocalized onto only one adjacent nitrogen. stackexchange.com

However, this inherent reactivity order can be modulated or even reversed by the nature of other substituents on the ring. wuxiapptec.com The methoxymethyl group at C6 is an electron-donating group. Quantum mechanics calculations on similar C6-alkoxy substituted systems have shown that such groups can alter the electronic landscape of the pyrimidine ring, increasing the reactivity of the C2 position relative to the C4 position. wuxiapptec.com Therefore, while C4 is the default reactive site, the regiochemical outcome of a nucleophilic substitution on this compound is a delicate interplay between the inherent electronic bias of the dichloropyrimidine core, the electronic influence of the C6-methoxymethyl group, the nature of the attacking nucleophile, and the specific reaction conditions employed.

Stereochemical Considerations in Pyrimidine Ring Transformations

The introduction of chirality and the control of stereochemistry are pivotal aspects of modern synthetic chemistry, particularly in the synthesis of biologically active molecules. While transformations of the this compound ring often focus on regioselectivity, the stereochemical outcomes of these reactions are of significant interest, especially when new stereogenic centers are formed. This section explores the stereochemical considerations pertinent to the transformation of the pyrimidine core, drawing upon established principles and examples from related pyrimidine systems.

At present, specific studies detailing the stereoselective transformations of this compound are not extensively reported in the literature. However, the principles of asymmetric synthesis and stereocontrol are broadly applicable to this heterocyclic system. Stereochemical considerations in the transformation of the pyrimidine ring can be primarily categorized into two main areas: the creation of new stereocenters on substituents attached to the ring and the potential for atropisomerism in sterically hindered derivatives.

The transformation of the pyrimidine ring can lead to the formation of new chiral centers, particularly when prochiral nucleophiles or electrophiles are involved in reactions at the pyrimidine core or its side chains. For instance, the introduction of a substituent with a chiral center at the C2, C4, or C5 position would result in a chiral pyrimidine derivative. The stereochemical outcome of such reactions can be controlled through various asymmetric synthesis strategies.

One common approach is the use of chiral catalysts. For example, in nucleophilic aromatic substitution (SNAr) reactions, a chiral phase-transfer catalyst could potentially be employed to achieve enantioselective substitution at the C2 or C4 positions with a prochiral nucleophile. Similarly, in cross-coupling reactions, the use of chiral ligands on the metal catalyst can induce asymmetry. For instance, a rhodium catalyst bearing a chiral diphosphine ligand has been successfully used in the highly regio- and enantioselective asymmetric allylation of pyrimidines, leading to chiral acyclic nucleosides. nih.gov Although this example involves N-allylation rather than C-C bond formation on a dichloropyrimidine, the principle of using a chiral metal complex to control stereochemistry is directly relevant.

Another strategy involves the use of chiral auxiliaries. A chiral auxiliary attached to the nucleophile or electrophile can direct the stereochemical course of the reaction. After the desired transformation, the auxiliary can be removed to yield the enantiomerically enriched pyrimidine derivative.

Furthermore, the existing methoxymethyl group at the C6 position, while not chiral itself, could potentially exert a directing effect in certain stereoselective reactions through steric or electronic interactions with incoming reagents and catalysts.

Atropisomerism is a type of axial chirality that arises from restricted rotation around a single bond, leading to stereoisomers that can be isolated. nih.gov In the context of this compound, atropisomerism could potentially be induced by introducing bulky substituents at the C2 and C4 positions. If the steric hindrance between the substituents at these positions and the substituent at the C6 position is sufficiently large, free rotation around the C-C or C-N bonds connecting these substituents to the pyrimidine ring could be hindered, leading to stable atropisomers.

For instance, the Suzuki-Miyaura cross-coupling reaction, a common method for functionalizing dichloropyrimidines, could be used to introduce bulky aryl or heteroaryl groups at the C2 and C4 positions. researchgate.netmdpi.com If these groups are appropriately substituted to create a significant steric clash, atropisomers may be formed. The synthesis of optically active 5-deazaflavin derivatives with axial chirality at the pyrimidine ring serves as a precedent for atropisomerism in pyrimidine-containing systems. acs.org The stereochemical outcome of such reactions could potentially be controlled by using chiral ligands or by employing a kinetic resolution of the resulting atropisomeric mixture.

While direct experimental data on the stereochemical transformations of this compound is limited, the principles of asymmetric catalysis and the potential for atropisomerism provide a framework for designing and executing stereoselective syntheses based on this versatile scaffold. The following conceptual table illustrates potential stereochemical outcomes in hypothetical reactions involving this compound.

Table 1: Conceptual Stereochemical Outcomes in Pyrimidine Ring Transformations

| Reaction Type | Reagent/Catalyst | Potential Stereochemical Outcome |

|---|---|---|

| Asymmetric Nucleophilic Aromatic Substitution | Prochiral nucleophile + Chiral Phase-Transfer Catalyst | Formation of a new stereocenter at the substitution site (C2 or C4) with enantiomeric excess. |

| Asymmetric Cross-Coupling (e.g., Suzuki) | Bulky arylboronic acid + Pd catalyst with chiral ligand | Potential formation of atropisomers due to restricted rotation of the bulky aryl group. |

| Diastereoselective Reaction | Reaction with a chiral, non-racemic reagent | Formation of diastereomers, with one being favored due to steric or electronic interactions. |

Role of 2,4 Dichloro 6 Methoxymethyl Pyrimidine As a Key Synthetic Intermediate

Precursor in Medicinal Chemistry Synthesis Programs

The pyrimidine (B1678525) core is a prevalent feature in numerous biologically active compounds, and 2,4-dichloro-6-(methoxymethyl)pyrimidine provides a strategic entry point for constructing molecules with therapeutic potential. The reactivity of its chloro-substituents facilitates the introduction of various functional groups, which is essential for modulating the pharmacological properties of the resulting compounds.

Building Block for Novel Pharmacophores

The structure of this compound is ideally suited for creating novel pharmacophores—the essential molecular features responsible for a drug's biological activity. The two chlorine atoms at the C2 and C4 positions can be selectively displaced by different nucleophiles, such as amines and alcohols, in a controlled manner. This sequential substitution allows chemists to build molecular complexity and generate libraries of compounds for screening. For instance, dichloropyrimidine derivatives are used to synthesize potential inhibitors for enzymes like the Epidermal Growth Factor Receptor (EGFR), which is implicated in non-small cell lung cancer. nih.gov By reacting the dichloropyrimidine core with various amines, researchers have developed compounds that show strong antiproliferative activity against cancer cell lines. nih.gov

Intermediate in Agrochemical Development

In the field of agrochemicals, pyrimidine derivatives play a significant role as active ingredients in herbicides and fungicides. nih.govnih.gov The this compound scaffold allows for the synthesis of molecules that can effectively control plant pathogens and unwanted weeds. nih.govnih.gov

Synthesis of Herbicidal Compounds

This intermediate is utilized in the creation of new herbicidal agents. nih.govnih.gov The pyrimidine structure can be elaborated to produce compounds that inhibit essential plant enzymes. For example, derivatives of pyrimidinyloxyphenoxypropionates, which can be synthesized from chloropyrimidine precursors, are known to target the acetyl-CoA carboxylase (ACCase) enzyme in grasses. researchgate.net The synthesis often involves the nucleophilic substitution of one or both chlorine atoms with a phenoxy moiety, leading to the final active herbicide. researchgate.net

Synthesis of Fungicidal Agents

The development of novel fungicides is another key application. nih.govmdpi.com Pyrimidine-based fungicides are commercially important for controlling a range of plant diseases caused by fungi. nih.gov For example, the strobilurin class of fungicides, such as Azoxystrobin, incorporates a pyrimidine ring, and 4,6-dichloropyrimidine (B16783) is a known starting material for its synthesis. nih.govgoogle.com The fungicidal activity of these compounds often relies on their ability to inhibit mitochondrial respiration in fungi. nih.gov The synthesis of new pyrimidine derivatives from this compound allows for the exploration of new chemical space to identify more potent and selective fungicidal agents. nih.govmdpi.com

Strategies for Diversity-Oriented Synthesis Utilizing the Pyrimidine Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening. nih.govcam.ac.uk The this compound scaffold is an excellent starting point for DOS because of the differential reactivity of its two chlorine atoms. cam.ac.uk The C4-chloro group is generally more susceptible to nucleophilic aromatic substitution than the C2-chloro group. This allows for a stepwise approach where one nucleophile can be introduced at the C4 position, followed by the introduction of a different nucleophile at the C2 position.

This reagent-based approach, where a common starting material is treated with different reagents, enables the efficient construction of a large library of compounds with varied substituents and potentially diverse biological activities from a single precursor. nih.govscispace.com This strategy accelerates the discovery of novel bioactive molecules in both pharmaceutical and agrochemical research. cam.ac.uknih.govscispace.com

Below is a representative table illustrating how different nucleophiles can be sequentially added to the pyrimidine scaffold to generate a diverse set of products.

| Step | Position | Reaction Type | Example Nucleophile (Nu) | Resulting Structure |

|---|---|---|---|---|

| 1 | C4 | Nucleophilic Aromatic Substitution | Aniline (C₆H₅NH₂) | 4-Anilino-2-chloro-6-(methoxymethyl)pyrimidine |

| 2 | C2 | Nucleophilic Aromatic Substitution | Methanol (B129727) (CH₃OH) | 4-Anilino-2-methoxy-6-(methoxymethyl)pyrimidine |

| 1 | C4 | Nucleophilic Aromatic Substitution | Phenol (C₆H₅OH) | 2-Chloro-4-phenoxy-6-(methoxymethyl)pyrimidine |

| 2 | C2 | Nucleophilic Aromatic Substitution | Ethylamine (C₂H₅NH₂) | 2-(Ethylamino)-4-phenoxy-6-(methoxymethyl)pyrimidine |

| 1 | C4 | Nucleophilic Aromatic Substitution | Thiophenol (C₆H₅SH) | 2-Chloro-6-(methoxymethyl)-4-(phenylthio)pyrimidine |

| 2 | C2 | Nucleophilic Aromatic Substitution | Ammonia (NH₃) | 2-Amino-6-(methoxymethyl)-4-(phenylthio)pyrimidine |

Scalability and Process Optimization in Industrial Synthesis

For an intermediate to be industrially viable, its synthesis must be scalable, cost-effective, and efficient. The synthesis of dichloropyrimidine derivatives often involves the cyclization of starting materials like malonates with amidines, followed by a chlorination step. google.com A common chlorinating agent used in laboratory and industrial settings is phosphorus oxychloride (POCl₃). nih.govgoogle.com

Process optimization for the synthesis of compounds like this compound focuses on several key factors:

Yield Improvement: Optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents to maximize the product yield.

Cost Reduction: Using less expensive starting materials and reagents, and developing more efficient synthetic routes. For example, replacing costly or highly toxic reagents like phosgene (B1210022) with alternatives like triphosgene (B27547) has been explored for similar compounds. google.com

Process Safety and Environmental Impact: Developing safer reaction protocols and minimizing the generation of hazardous waste. This includes exploring alternative solvents and reagents with better environmental profiles. google.com

Purification: Establishing efficient and scalable purification methods, such as recrystallization or distillation, to obtain the final product with high purity.

The following table summarizes typical reaction parameters that are often optimized in the industrial synthesis of dichloropyrimidines.

| Parameter | Objective | Typical Considerations |

|---|---|---|

| Solvent | Improve reaction rate and selectivity; facilitate product isolation. | Toluene, Dichloroethane, or using excess reagent (e.g., POCl₃) as solvent. google.com |

| Temperature | Control reaction rate and minimize side reactions. | Often requires heating or reflux conditions. google.com |

| Catalyst/Additive | Increase reaction rate. | Bases like N,N-diethylaniline may be used in chlorination steps. google.com |

| Work-up Procedure | Isolate and purify the product efficiently and safely. | Quenching with ice water, extraction, and distillation or recrystallization. google.com |

Research on Derivatives of 2,4 Dichloro 6 Methoxymethyl Pyrimidine: Biological Activities and Applications

Medicinal Chemistry Investigations

The inherent reactivity of the chlorine atoms at the 2- and 4-positions of the pyrimidine (B1678525) ring, coupled with the methoxymethyl group at the 6-position, provides a fertile ground for chemical modifications. This has allowed for the synthesis of diverse libraries of compounds, which have been extensively evaluated for their potential as therapeutic agents across various disease areas.

Anticancer Research and Target Inhibition

The quest for more effective and selective cancer therapies has been a major driver of research into derivatives of 2,4-Dichloro-6-(methoxymethyl)pyrimidine. These efforts have led to the discovery of potent inhibitors of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its inhibition has proven to be a successful strategy in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC). A significant body of research has focused on pyrimidine derivatives as EGFR kinase inhibitors.

One study detailed the rational design and synthesis of two series of 2,4-dichloro-6-methylpyrimidine (B20014) derivatives as potential EGFR kinase inhibitors. researchgate.net The most promising compound from this research, L-18, demonstrated significant inhibitory activity (81.9%) and selectivity against the EGFRT790M/L858R kinase. researchgate.net Furthermore, L-18 exhibited potent antiproliferative activity against H1975 cancer cells with an IC50 value of 0.65 ± 0.06 μM, while showing no toxicity to normal cells. researchgate.net

In a separate investigation, new pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized as EGFR-TK inhibitors. gsconlinepress.com The most active of these compounds, 4 , 15 , and 16 , displayed significant inhibitory activities with IC50 values of 0.054, 0.135, and 0.034 μM, respectively. gsconlinepress.com Compound 16a was further shown to induce cell cycle arrest and increase the apoptotic cell population in a time-dependent manner. gsconlinepress.com

Another area of focus has been on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. One such derivative, 8a , showed potent inhibitory activity against both wild-type EGFR (EGFRWT) and the EGFRT790M mutant, with IC50 values of 0.099 and 0.123 µM, respectively. mdpi.com This compound was also found to induce a significant apoptotic effect in PC-3 cells. mdpi.com Similarly, pyrimidine-5-carbonitrile derivatives have been explored as EGFR inhibitors. nih.gov Compound 11b from this series was a potent inhibitor of both EGFRWT and EGFRT790M, with IC50 values of 0.09 and 4.03 μM, respectively. nih.gov

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| L-18 | EGFRT790M/L858R | 0.65 ± 0.06 | researchgate.net |

| Compound 4 | EGFR-TK | 0.054 | gsconlinepress.com |

| Compound 15 | EGFR-TK | 0.135 | gsconlinepress.com |

| Compound 16 | EGFR-TK | 0.034 | gsconlinepress.com |

| Compound 8a | EGFRWT | 0.099 | mdpi.com |

| Compound 8a | EGFRT790M | 0.123 | mdpi.com |

| Compound 11b | EGFRWT | 0.09 | nih.gov |

| Compound 11b | EGFRT790M | 4.03 | nih.gov |

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. Its overexpression is associated with the progression of various cancers, making it an attractive therapeutic target. The 2,4-diaminopyrimidine (B92962) scaffold has been identified as a key structural motif for FAK inhibitors. mdpi.comnih.gov

Research into novel 2,4-diarylaminopyrimidine derivatives incorporating a 3-sulfamoylbenzamide (B74759) moiety has yielded potent FAK inhibitors. rasayanjournal.co.in Three compounds from this series, 5f , 10b , and 10c , demonstrated FAK inhibitory activities comparable to the reference inhibitor TAE226. rasayanjournal.co.in Notably, compound 10c displayed superior potency against four FAK-overexpressing tumor cell lines (HCT116, HeLa, MDA-MB-231, and A375), with IC50 values ranging from 0.08 to 0.31 μM. rasayanjournal.co.in

Another study focused on 2,4-diaminopyrimidine derivatives as potential tumor-imaging agents targeting FAK. mdpi.com Among the synthesized compounds, 54 , 55 , and 58 exhibited potent inhibitory activity against FAK with IC50 values of 3.0, 0.6, and 3.2 nM, respectively. mdpi.com Furthermore, 2-anilino-4-(benzimidazol-2-yl) pyrimidine derivatives have been investigated as multi-kinase inhibitors, with one compound showing inhibitory potency against FAK with an IC50 of 3.4 µM. mdpi.comnih.gov

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| Compound 10c | FAK | Comparable to TAE226 | rasayanjournal.co.in |

| Compound 54 | FAK | 3.0 nM | mdpi.com |

| Compound 55 | FAK | 0.6 nM | mdpi.com |

| Compound 58 | FAK | 3.2 nM | mdpi.com |

| 2-Anilino-4-(benzimidazol-2-yl) pyrimidine | FAK | 3.4 µM | mdpi.comnih.gov |

Beyond direct kinase inhibition, derivatives of this compound have demonstrated antitumor activity through other mechanisms, most notably the induction of apoptosis and cell cycle arrest.

A study on 2,4-dichloro-6-methylpyrimidine derivatives found that the lead compound, L-18, was able to dose-dependently induce apoptosis in H1975 cells and cause a cell-cycle-blocking effect. researchgate.net Similarly, a new series of pyrimidine derivatives containing aryl urea (B33335) moieties were synthesized, with compound 4b exhibiting the highest cytotoxic activity against the SW480 cancer cell line (IC50 = 11.08 µM). researchgate.net Mechanistic studies revealed that compound 4b arrested the cell cycle at the G2/M phase and induced apoptosis by upregulating Bax and downregulating Bcl-2 expression. researchgate.net

Pyrido[2,3-d]pyrimidine (B1209978) derivatives have also been extensively studied for their apoptosis-inducing capabilities. nih.govekb.eg One investigation showed that certain compounds in this class induced apoptosis in PC-3 and MCF-7 cells via activation of caspase-3, upregulation of Bax and p53, and downregulation of Bcl2. nih.gov Another study on pyrido[2,3-d]pyrimidine and pyrido[2,3-d] mdpi.comresearchgate.netfrontiersin.orgtriazolo[4,3-a]pyrimidine derivatives identified compound 15f as a potent antitumor agent against PC-3 and A-549 cell lines, with IC50 values of 0.36 and 0.41 μM, respectively. ekb.eg This compound was shown to cause cell cycle arrest and induce apoptosis through a caspase-3 dependent pathway. ekb.eg

Furthermore, pyrimidine-5-carbonitrile derivatives have been shown to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects in HCT-116, HepG-2, and MCF-7 cells. nih.gov

Antimicrobial Spectrum of Activity (Antibacterial, Antifungal, Antiviral)

The pyrimidine nucleus is a common feature in a variety of antimicrobial agents. researchgate.net Research into derivatives of this compound has explored their potential as antibacterial, antifungal, and antiviral agents.

A study on novel pyrimidine thiol derivatives demonstrated moderate antibacterial resistance against Escherichia coli and moderate antifungal resistance against Candida albicans. researchgate.netbohrium.com Another investigation into 5‐aryl‐N²,N⁴‐dibutylpyrimidine‐2,4‐diamine derivatives identified a new class of potent antibacterial agents. mdpi.com The most potent compound, 12 , which has a 4-chlorophenyl substituent, showed a minimum inhibitory concentration (MIC) value of 1 µg/mL against a methicillin-resistant and vancomycin-intermediate Staphylococcus aureus strain. mdpi.com

In the realm of antifungal research, novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have been synthesized and evaluated. nih.gov Several of these compounds exhibited significant antifungal activities against various plant pathogenic fungi, including different species of Botrytis cinerea. nih.gov Another study on novel pyrimidine derivatives synthesized from 2,5-dichloro-3-acetylthienyl chalcones reported good antifungal activity against Aspergillus niger and Candida tropicalis, with MIC values ranging from 32-125 μg/mL. nih.gov

The antiviral potential of pyrimidine derivatives is also an active area of research. One study explored 4,7-disubstituted pyrimido[4,5-d]pyrimidines, with some derivatives showing promising activity against human coronaviruses HCoV-229E and HCoV-OC43. Another broad-spectrum antiviral nucleoside analogue, 4'-Fluorouridine (4'-FlU), which contains a pyrimidine base, has been shown to be effective against a range of RNA viruses, including influenza A viruses and SARS-CoV-2.

| Compound Class | Organism | Activity | Reference |

|---|---|---|---|

| 5‐aryl‐N²,N⁴‐dibutylpyrimidine‐2,4‐diamine (Compound 12) | S. aureus (MRSA/VISA) | MIC: 1 µg/mL | mdpi.com |

| Pyrimidine thiol derivatives | E. coli | Moderate resistance | researchgate.netbohrium.com |

| Pyrimidine thiol derivatives | C. albicans | Moderate resistance | researchgate.netbohrium.com |

| Derivatives of 2,5-dichloro-3-acetylthienyl chalcones | A. niger, C. tropicalis | MIC: 32-125 µg/mL | nih.gov |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidines | HCoV-229E, HCoV-OC43 | Promising activity |

Anti-HIV Drug Discovery Efforts

The pyrimidine core is a key feature of several non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs used in the treatment of HIV infection. mdpi.com These inhibitors bind to a hydrophobic pocket in the HIV reverse transcriptase enzyme, leading to its inactivation. mdpi.com

Research in this area has explored various pyrimidine-based scaffolds. A series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus were synthesized and evaluated as potential anti-HIV agents. mdpi.com Several of these compounds demonstrated HIV reverse transcriptase inhibitor activity in the nanomolar range and inhibited HIV-1 infection in the low micromolar range with no associated toxicity. mdpi.com

Another study focused on thiophene[3,2-d]pyrimidine derivatives, with the most potent compound, 27 , exhibiting broad-spectrum activity against wild-type and mutant HIV-1 strains with EC50 values in the low nanomolar range. researchgate.net This compound also showed low cytotoxicity and favorable pharmacokinetic properties in rats. researchgate.net

Furthermore, a series of new 1,2,3,4-tetrahydropyrimidine derivatives were designed and synthesized, with some compounds showing remarkable anti-HIV-1 activity. Specifically, compounds 4a and 4l demonstrated the highest inhibitory activity against HIV-1 replication, at 61.43% and 71.65%, respectively, at a concentration of 100 μM.

| Compound Class | Target | Activity | Reference |

|---|---|---|---|

| Pyrimidine-2,4-diones | HIV Reverse Transcriptase | Inhibition in nM range | mdpi.com |

| Thiophene[3,2-d]pyrimidine (Compound 27) | HIV-1 (WT and mutants) | Low nM EC50 values | researchgate.net |

| 1,2,3,4-tetrahydropyrimidine (Compound 4a) | HIV-1 Replication | 61.43% inhibition at 100 µM | |

| 1,2,3,4-tetrahydropyrimidine (Compound 4l) | HIV-1 Replication | 71.65% inhibition at 100 µM |

Exploration of Other Pharmacological Properties (e.g., Anti-inflammatory, Analgesic)

The pyrimidine nucleus is a fundamental component in numerous biologically active compounds, and its derivatives have been extensively investigated for various therapeutic effects. Research has shown that specific substitutions on the pyrimidine ring can lead to significant anti-inflammatory and analgesic activities.

Studies on related 2,4,6-trisubstituted pyrimidines have identified compounds with potent anti-inflammatory and analgesic effects, in some cases comparable to or exceeding the activity of standard drugs like ibuprofen. For instance, derivatives synthesized from chalcones and guanidine (B92328) hydrochloride have yielded promising results. In one study, 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine and 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl)pyrimidine were identified as highly potent anti-inflammatory and analgesic agents. It was noted that compounds exhibiting strong anti-inflammatory activity also tended to display better analgesic properties.

Another series of pyrimidine derivatives, specifically 6-aryl-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-S-benzylthiopyrimidines, has also been synthesized and evaluated. Certain compounds within this series, particularly those with 4-Me, 4-Cl, and 3-NO2 substitutions on the aryl group at the 6-position, demonstrated considerable anti-inflammatory and analgesic activity when compared to the reference drug, Diclofenac sodium. The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin (B15479496) E2, inducible nitric oxide synthase, and various cytokines.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of pyrimidine derivatives. These studies have consistently shown that the nature and position of substituents on the pyrimidine nucleus profoundly influence the resulting biological activity. researchgate.net

For anti-inflammatory applications, SAR analyses have revealed several key insights. The introduction of specific aryl groups and substitutions at the 4 and 6 positions of the pyrimidine ring can significantly enhance activity. For example, in a series of pyrrolo[2,3-d]pyrimidines, the presence of a 4-methoxyphenyl (B3050149) group at position-7 was found to contribute to an enhancement in anti-inflammatory effects. This suggests that electron-donating groups at specific positions can positively modulate the interaction with biological targets.

Computational and Theoretical Studies

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound derivatives at an atomic level. These studies are instrumental in rational drug design and in the analysis of molecular properties.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how pyrimidine derivatives interact with biological targets, such as enzymes and receptors, aiding in the design of more potent and selective inhibitors.

For example, derivatives of 2,4-dichloro-6-methylpyrimidine have been designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a target in non-small cell lung cancer treatment. rsc.org Docking studies help to visualize how these compounds fit into the ATP-binding site of the EGFR protein, guiding the synthesis of derivatives with improved inhibitory activity. rsc.org Similarly, other pyrimidine derivatives have been docked against human cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation. nih.gov These studies revealed that specific substitutions, such as fluoro and hydroxy groups on a phenyl ring attached to the pyrimidine core, lead to favorable binding energies and interactions, including hydrogen bonds and alkyl-pi interactions with key amino acid residues in the active site. researchgate.net

Below is a table summarizing representative findings from molecular docking studies of various pyrimidine derivatives against different biological targets.

| Target Protein | Pyrimidine Derivative Type | Key Interactions Observed | Predicted Outcome |

| EGFR Kinase | 2,4-dichloro-6-methylpyrimidine derivative | Hydrogen bonds, hydrophobic interactions | Inhibition of kinase activity for cancer therapy rsc.org |

| CDK-2 | 4-(phenyl)-pyrimidin-2-amine derivative | Hydrogen bonds (with GLU, LYS, THR), alkyl-pi interactions (with VAL, ILE) | Inhibition of cell cycle progression nih.govresearchgate.net |

| Bcl-2 | 2-thioxopyrimidine-4-one derivative | Interactions with the ligand-binding domain | Induction of apoptosis in cancer cells nbinno.com |

| AChE | N-(pyrimidin-2-yl)-N-methylmethanesulfonamide | Interactions within the enzyme active site | Inhibition of acetylcholinesterase for neurodegenerative disease treatment researchgate.netrsc.org |

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and spectroscopic properties of pyrimidine derivatives. lifechempharma.com These calculations can predict molecular properties such as bond lengths, bond angles, dipole moments, and molecular orbital energies (HOMO-LUMO).

DFT methods have been successfully used to simulate the NMR spectra (¹H and ¹³C) of pyrimidine compounds. researchgate.net The calculated chemical shifts often show a strong correlation with experimental data, helping to confirm the molecular structure of newly synthesized compounds. researchgate.netacs.org For instance, a study on a curcumin (B1669340) analog featuring a 2-chloro-4,6-disubstituted pyrimidine core demonstrated a perfect match between the experimental spectrometric data and the theoretical spectra obtained by DFT. researchgate.net These computational tools are invaluable for characterizing novel derivatives and understanding their fundamental electronic properties.

The unique electronic nature of the pyrimidine ring makes its derivatives interesting candidates for applications in optical materials. The π-deficient, aromatic, and coplanar characteristics of the pyrimidine core are ideal for creating "push-pull" molecules, which are essential for designing new nonlinear optical (NLO) materials. rsc.org

A detailed study on a pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide, which notably includes the methoxymethyl group, investigated its linear and NLO properties. researchgate.netrsc.org

Linear Optical Properties: The UV-visible absorption and fluorescence emission spectra are key linear optical properties that have been characterized for pyrimidine derivatives. researchgate.net

Nonlinear Optical Properties: Computational studies using methods like iterative electrostatic embedding have been used to calculate NLO properties such as polarizability and hyperpolarizability. The aforementioned methoxymethyl-pyrimidine derivative was found to have a significant third-order nonlinear susceptibility (χ³), superior to that of known chalcone (B49325) derivatives, highlighting its potential for use in advanced optical and photonic devices. researchgate.netrsc.org

The ability to tune these optical properties by modifying the substituents on the pyrimidine ring opens up possibilities for creating materials for applications like optical switching and data storage.

Material Science Applications and Supramolecular Assembly

Beyond pharmacology, dichloropyrimidine derivatives serve as important building blocks in material science. The reactive chlorine atoms facilitate the synthesis of specialty polymers and resins, where the pyrimidine unit can impart specific properties like enhanced mechanical strength or chemical resistance. nbinno.com They are also used as intermediates in the agrochemical industry for the synthesis of herbicides and pesticides. google.comnbinno.com

A fascinating area of research is the use of functionalized pyrimidines in supramolecular chemistry. Supramolecular self-assembly relies on non-covalent interactions—such as hydrogen bonding, π–π stacking, and van der Waals forces—to organize molecules into well-defined, higher-order structures.

Research has shown that pyrimido[4,5-d]pyrimidine (B13093195) nucleosides can self-assemble into complex, flower-shaped superstructures. nih.gov The formation of these intricate architectures is directed by a sophisticated network of hydrogen bonds involving both the pyrimidine base and sugar moieties. nih.gov Similarly, co-crystals of pyrimidine derivatives with other molecules, like fumaric acid, have been prepared and studied. researchgate.net The structure and stability of these co-crystals are governed by intermolecular hydrogen bonds, demonstrating the potential to design novel solid-state materials with tailored properties. researchgate.net The ability of pyrimidine derivatives to form such ordered assemblies makes them promising candidates for applications in nanotechnology, drug delivery, and sensing.

Emerging Research Directions and Future Prospects

Development of Green Chemistry Approaches for Pyrimidine (B1678525) Synthesis

Traditional methods for synthesizing pyrimidine derivatives have often relied on harsh reagents and hazardous solvents, contributing to environmental concerns and generating significant chemical waste. rasayanjournal.co.in In response, the field of green chemistry has introduced more sustainable and efficient alternatives. nih.gov These modern techniques focus on reducing waste, minimizing energy consumption, and using less toxic substances without compromising product yield or purity. rasayanjournal.co.inpowertechjournal.com

Significant advancements have been made in developing eco-friendly synthetic routes for pyrimidine-based compounds. powertechjournal.com Key green chemistry approaches include:

Microwave-Assisted Synthesis: This method uses microwave radiation to rapidly heat the reaction mixture, which can dramatically shorten reaction times and often improve product yields compared to conventional heating. rasayanjournal.co.inpowertechjournal.com

Ultrasound-Assisted Synthesis: Sonication provides energy to the reaction, which can enhance reaction rates and yields through the phenomenon of acoustic cavitation. rasayanjournal.co.in

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces the need for intermediate purification steps. rasayanjournal.co.innih.gov

Solvent-Free Reactions: Conducting reactions without a solvent (or using benign solvents like water) eliminates a major source of chemical waste and toxicity. rasayanjournal.co.inpowertechjournal.com Mechanical methods like ball milling can also be employed to facilitate solvent-free reactions. rasayanjournal.co.in

Use of Green Catalysts: The development and use of reusable, non-toxic, and highly efficient catalysts, such as biocatalysts or heterogeneous catalysts, are central to green synthesis. nih.govpowertechjournal.com

These sustainable methods offer financial benefits and a reduced environmental impact, making them a superior alternative to conventional synthetic protocols. rasayanjournal.co.in

| Green Synthesis Technique | Principle | Key Advantages |

| Microwave-Assisted Synthesis | Rapid, uniform heating of reactants using microwave energy. powertechjournal.com | Reduced reaction times, higher yields, fewer side products. rasayanjournal.co.in |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to induce acoustic cavitation, enhancing mass transfer and reaction rates. rasayanjournal.co.in | Increased efficiency, milder reaction conditions. |

| Multicomponent Reactions (MCRs) | Combining three or more starting materials in a single synthetic operation. nih.gov | High atom economy, operational simplicity, reduced waste. rasayanjournal.co.in |

| Solvent-Free Approaches | Reactions conducted in the absence of a solvent, often using mechanical energy (e.g., ball milling). rasayanjournal.co.in | Eliminates solvent waste, simplifies purification, lowers costs. rasayanjournal.co.in |

| Biocatalysis | Use of enzymes or whole organisms to catalyze chemical transformations. | High selectivity, mild reaction conditions, biodegradable catalysts. powertechjournal.com |

| Ionic Liquids | Use of non-volatile, thermally stable salts as "Green Solvents". rasayanjournal.co.in | Low toxicity and biodegradability potential, can be recycled. rasayanjournal.co.in |

Integration into Combinatorial Chemistry and High-Throughput Screening Platforms

The pyrimidine scaffold is considered a "privileged scaffold" in medicinal chemistry because it is a core component in numerous natural products and approved drugs. nih.govacs.org This makes it an ideal starting point for generating large, diverse libraries of compounds for drug discovery. 2,4-Dichloro-6-(methoxymethyl)pyrimidine, with its two reactive chlorine atoms, is well-suited for this purpose, allowing for sequential and regioselective substitutions to create a vast array of derivatives.

DNA-Encoded Library Technology (DELT) is a powerful platform that enables the rapid synthesis and screening of billions of unique molecules. nih.gov In this technology, each small molecule is covalently attached to a unique DNA oligonucleotide that serves as an identifiable barcode. nih.gov The entire library can then be screened simultaneously against a biological target.

The process for creating a pyrimidine-focused DNA-encoded library using a dichloropyrimidine core would typically involve:

Attachment to DNA: A DNA-linked starting material is reacted with the dichloropyrimidine core.

First Diversification: The first chlorine atom is substituted by reacting the library with a pool of diverse nucleophiles (e.g., amines, thiols).

DNA Tagging: A unique DNA tag is ligated to the strand to encode the identity of the first building block.

Second Diversification: The second, less reactive chlorine atom is substituted with another set of building blocks under different reaction conditions.

Final Tagging: A final DNA tag is added to encode the second diversification step.

This iterative process allows for the creation of immense libraries from a single pyrimidine core, which can be efficiently screened to identify "hit" compounds for a wide range of therapeutic targets. nih.gov High-Throughput Screening (HTS) of these libraries against targets like kinases, G-protein-coupled receptors, and other proteins is a cornerstone of modern drug discovery. thermofisher.comnih.gov

Novel Applications in Chemical Biology and Diagnostics

Beyond therapeutic applications, pyrimidine derivatives are being explored as tools in chemical biology and for the development of novel diagnostic agents. Chemical biology utilizes small molecules to study and manipulate biological systems. Pyrimidine-based compounds can be designed as molecular probes to investigate the function of specific proteins or pathways.

Potential applications include:

Fluorescent Probes: By attaching a fluorophore to the pyrimidine scaffold, researchers can create probes that bind to a specific biological target. The change in fluorescence upon binding can be used to visualize the target's location and concentration within cells or tissues.

Affinity-Based Probes: These probes are designed to bind irreversibly to their target protein, allowing for its isolation and identification from complex biological mixtures.

CRISPR-Based Screening: Advanced genetic screening techniques, such as CRISPR, can be used to identify genes that are essential for a particular biological process. crisprmedicinenews.com For instance, CRISPR tools have been used to probe pyrimidine salvage genes in parasites, demonstrating a powerful method to dissect biological pathways and identify new therapeutic targets. crisprmedicinenews.com

In diagnostics, pyrimidine derivatives could be developed as components of biosensors or as imaging agents for techniques like Positron Emission Tomography (PET). Their ability to be tailored to bind specific biomarkers associated with diseases like cancer could lead to earlier and more accurate diagnoses.

Advanced Computational Design and Predictive Modeling for Pyrimidine Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the design and optimization of new drug candidates. remedypublications.com For pyrimidine derivatives, a variety of computational methods are employed to predict their biological activity, pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), and binding interactions with their targets. rsc.orgnih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. remedypublications.com It helps in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding affinity. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. rsc.org Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Similarity Index Analysis (CoMSIA) generate contour maps that visualize how different structural features (e.g., hydrophobic, electrostatic) influence activity, guiding the design of more potent molecules. rsc.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of a ligand-protein complex and the conformational changes that occur upon binding. rsc.org

Machine Learning and AI: Data-driven machine learning models are increasingly being used to predict various properties of molecules, including their efficacy as corrosion inhibitors or their potential biological activities. researchgate.net

These predictive models allow researchers to design and prioritize a smaller number of highly promising pyrimidine derivatives for chemical synthesis and biological testing, saving significant time and resources. rsc.org

| Computational Method | Purpose | Key Output |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein's active site. remedypublications.comrsc.org | Binding energy scores, visualization of ligand-receptor interactions. rsc.org |

| 3D-QSAR (e.g., CoMSIA) | Relates the 3D properties of molecules to their biological activity. rsc.org | Predictive statistical models (Q², R²) and contour maps guiding structural modifications. rsc.org |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of a molecular system over time. rsc.org | Information on the stability of protein-ligand complexes and conformational changes. |

| ADMET Prediction | Estimates pharmacokinetic properties and potential toxicity of a compound. rsc.orgnih.gov | Predictions of oral bioavailability, toxicity risks, and metabolic stability. |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2,4-Dichloro-6-(methoxymethyl)pyrimidine in laboratory settings?

- Methodological Answer : Strict adherence to PPE (protective goggles, gloves, lab coats) is essential to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential inhalation hazards. Waste must be segregated and disposed via certified hazardous waste services to avoid environmental contamination .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : A typical route involves nucleophilic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with methoxymethylamine. Sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) facilitates deprotonation, while triethylamine in acetonitrile aids in chlorine displacement. Intermediate purification via silica gel chromatography ensures product integrity .

Q. Which spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxymethyl protons at δ ~3.3–3.5 ppm, aromatic protons ~6.5–8.5 ppm) .

- X-ray Crystallography : Resolves molecular geometry and confirms Cl···N intermolecular interactions (3.09–3.10 Å) critical for crystal packing .

- Elemental Analysis : Validates purity (e.g., C/H/N/Cl content within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do substituent electronic effects influence regioselectivity in nucleophilic substitutions of this compound?

- Methodological Answer : The methoxymethyl group exerts electron-donating effects, directing nucleophiles (e.g., amines, thiols) to the C4 position due to reduced electron density at C2. Computational studies (DFT) can quantify charge distribution to predict regioselectivity. For example, Fukui indices identify electrophilic centers, while frontier molecular orbital analysis reveals reactivity hotspots .

Q. What computational approaches predict the stability and reactivity of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) to assess bond dissociation energies (BDEs) and transition states for substitution reactions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. THF) on reaction kinetics .

- Hammett Plots : Correlate substituent σ values with reaction rates to design derivatives with tailored reactivity .

Q. How can crystallographic data elucidate intermolecular interactions in this compound complexes?

- Methodological Answer : Single-crystal X-ray diffraction reveals Cl···N (3.09–3.10 Å) and π-π stacking interactions (3.5–4.0 Å) that stabilize supramolecular frameworks. Hydrogen bonding (e.g., C–H···O) between methoxymethyl groups and solvent molecules (e.g., acetonitrile) can be mapped using Mercury software. Disorder modeling (e.g., 67:33 occupancy ratios) addresses rotational flexibility in crystal lattices .

Q. What strategies optimize photoredox catalytic applications of this compound?

- Methodological Answer : Use TADF (thermally activated delayed fluorescence) photocatalysts under blue LED irradiation to drive radical cross-couplings. Avoid acid additives by leveraging the methoxymethyl group’s electron-donating capacity to stabilize radical intermediates. Scale-up protocols (e.g., flow reactors) mitigate exothermic risks in large-scale syntheses .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for this compound derivatization?

- Methodological Answer : Divergent yields (e.g., 35–90%) arise from solvent polarity (NMP vs. THF) and base strength (NaHMDS vs. DIPEA). Systematic DOE (design of experiments) can isolate variables:

- Solvent Screening : Compare dielectric constants (ε) to optimize nucleophile solubility.

- Temperature Gradients : Microwave-assisted heating (130°C) often improves regioselectivity vs. conventional reflux .

Tables

Key Crystallographic Parameters

| Parameter | Value (Å/°) | Source |

|---|---|---|

| Cl···N Interaction | 3.094–3.100 | |

| π-π Stacking Distance | 3.5–4.0 | |

| Dihedral Angle (Ar groups) | 79.3° |

Spectroscopic Reference Data

| Proton Environment | δ (ppm) | Source |

|---|---|---|

| Methoxymethyl (-OCH2OCH3) | 3.3–3.5 | |

| Pyrimidine C-H | 7.2–8.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.